Lipophilicity vs. 3-Aminoazetidine Dihydrochloride
The benzyl substituent on the target compound substantially increases its lipophilicity compared to the unsubstituted azetidine core. This is a critical parameter for predicting membrane permeability and partition coefficients in synthetic workups. The target compound has a predicted LogP of 1.6731 , while 3-aminoazetidine dihydrochloride has a consensus LogP of 0.07, based on an average of five computational methods . This difference of over 1.6 LogP units signifies a more than 20-fold difference in predicted octanol-water partition coefficient, classifying the target compound as significantly more lipophilic.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6731 |
| Comparator Or Baseline | 3-Aminoazetidine dihydrochloride (LogP = 0.07) |
| Quantified Difference | ΔLogP = 1.6031 (>20-fold difference in partition coefficient) |
| Conditions | Predicted/computed values from vendor technical datasheets and computational chemistry databases. |
Why This Matters
This difference is crucial for selecting the appropriate compound for reactions where solubility in organic phases is required, such as biphasic reactions or extractions, and for predicting behavior in membrane permeability assays during drug discovery.
